molecular formula C19H18N2O2 B6016846 ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate

ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate

Cat. No. B6016846
M. Wt: 306.4 g/mol
InChI Key: VFIUZXHZJRVZDT-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate is a chemical compound that belongs to the class of alpha, beta-unsaturated nitriles. It is a synthetic compound that has been used in scientific research for various purposes.

Scientific Research Applications

Ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate has been used in scientific research for various purposes. It has been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate is not well understood. However, it is believed to act as an alpha, beta-unsaturated nitrile, which can undergo various chemical reactions such as Michael addition, nucleophilic addition, and cycloaddition reactions. These reactions can lead to the formation of various biologically active compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been reported to exhibit fluorescent properties, which can be used for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate in lab experiments include its synthetic accessibility, versatility, and ability to form various biologically active compounds. However, its limitations include its potential toxicity and lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research related to Ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate. These include the development of new synthetic methods for the preparation of this compound, the study of its mechanism of action, the investigation of its biochemical and physiological effects, and the exploration of its potential applications in various fields such as medicine, chemistry, and materials science.
In conclusion, this compound is a synthetic compound that has been used in scientific research for various purposes. It has been synthesized using various methods and has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Its mechanism of action and biochemical and physiological effects are not well understood, and there is a need for further research in this area. The development of new synthetic methods and the exploration of its potential applications in various fields are also areas of future research.

Synthesis Methods

Ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate can be synthesized using various methods. One of the commonly used methods is the Knoevenagel condensation reaction. In this method, ethyl cyanoacetate and 4-(methylamino)benzaldehyde are reacted in the presence of a base such as piperidine to form the desired product.

properties

IUPAC Name

ethyl (E)-2-cyano-3-[4-(N-methylanilino)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-23-19(22)16(14-20)13-15-9-11-18(12-10-15)21(2)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIUZXHZJRVZDT-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)N(C)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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